molecular formula C14H13N3O B2749638 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 332899-45-3

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2749638
CAS No.: 332899-45-3
M. Wt: 239.278
InChI Key: MCIPWXXHHQAEOC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its utility in developing kinase inhibitors and antimicrobial agents. This specific derivative is offered for research use in early-stage drug discovery and biological probing. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in oncology research. Scientific literature demonstrates that analogues of this scaffold function as potent and selective inhibitors of various kinase targets, such as the provirus integration site for Moloney murine leukemia virus (Pim) kinases . Pim-1 kinase is a validated oncogenic target frequently overexpressed in hematological malignancies and solid tumors, and its inhibition can lead to reduced cancer cell proliferation and induction of apoptosis . Furthermore, closely related pyrazolo[1,5-a]pyrimidine compounds have been extensively explored as novel inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb), highlighting the scaffold's relevance in developing therapies for infectious diseases . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules. It serves as a valuable reference standard in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties. The structure is consistent with compounds that exhibit good selectivity profiles against broad kinase panels, which is a critical factor for reducing off-target effects in therapeutic development . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUZYDXEYDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds similar to 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, compounds derived from this class have demonstrated potent antiproliferative effects against various cancer cell lines such as M-HeLa (cervical cancer) and others .
  • Antidepressant Effects : Some derivatives have been identified as antagonists of the corticotropin-releasing factor (CRF) receptor, which plays a crucial role in stress response and mood regulation. This suggests potential applications in treating anxiety and depression .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazolo-Pyrimidine Core : Initial reactions involve cyclization between appropriate precursors under acidic or basic conditions.
  • Functionalization : Subsequent steps may include methylation and phenyl substitution to enhance biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for further testing.

Case Study 1: Anticancer Properties

A study investigated the efficacy of this compound against M-HeLa cells. The compound exhibited an IC50 value significantly lower than that of common chemotherapeutics like Sorafenib, indicating its potential as a novel anticancer agent .

Case Study 2: CRF Receptor Antagonism

Another research project focused on the compound's role as a CRF receptor antagonist. It was found to inhibit CRF-stimulated cAMP production in a dose-dependent manner, highlighting its therapeutic potential in treating stress-related disorders .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituents at Position 7

  • Compound 17 : Features a hydroxyl group (-OH) or keto group (-O) at position 7, enabling hydrogen bonding and influencing solubility .
  • 7-(Trifluoromethyl) Derivatives : Derivatives like those in bear a trifluoromethyl (-CF₃) group at position 7. The electron-withdrawing CF₃ group enhances metabolic stability but reduces polarity compared to -OH .

Substituents at Positions 2, 3, and 5

  • Compound 52 () : Contains a 3,5-dimethylphenyl group at position 5 and a methyl group at position 2. The bulkier aryl group increases lipophilicity compared to compound 17 ’s 3,5-dimethyl substitution .
  • MK85 (): Features 3,5-bis(trifluoromethyl)phenyl and hexahydropyrimidinone substituents, highlighting the impact of fluorinated groups on bioactivity .

Key Observations :

  • Compound 17 ’s synthesis avoids transition-metal catalysts, unlike CF₃ derivatives requiring palladium-mediated cross-coupling .
  • Microwave-assisted methods (e.g., compound 52 ) reduce reaction times but are less commonly applied to compound 17 .

Physicochemical and Functional Implications

  • Hydrogen Bonding : The 7-OH group in compound 17 enhances aqueous solubility compared to 7-CF₃ derivatives, which prioritize lipid membrane permeability .
  • Electron Effects : Methyl groups (electron-donating) at positions 3 and 5 in compound 17 contrast with electron-withdrawing CF₃ groups in other derivatives, altering ring electron density and reactivity .

Data Tables

Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Position 2 Position 3 Position 5 Position 7
3,5-Dimethyl-2-phenyl-7-ol (17) Phenyl Methyl Methyl -OH/-O
7-(Trifluoromethyl) derivatives Variable Variable Variable -CF₃
Compound 52 Phenyl Methyl 3,5-Dimethylphenyl -O
MK85 Trifluoromethyl - Trifluoromethyl -O (hexahydropyrimidinone)

Biological Activity

3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

Key Structural Features:

  • Pyrazolo and Pyrimidine Rings: The compound features a fused pyrazolo-pyrimidine structure that is rigid and planar.
  • Substituents: The presence of methyl and phenyl groups enhances its interaction with biological targets, which is crucial for its pharmacological activity.

The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The mode of action involves the inhibition of CDK2 activity, leading to cell cycle arrest. This inhibition affects various biochemical pathways related to cell growth and proliferation.

Biochemical Pathways Affected

  • Cell Cycle Regulation: Inhibition of CDK2 disrupts the normal progression of the cell cycle, particularly affecting the G1/S transition.
  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cell lines by triggering DNA fragmentation and inhibiting cell migration.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.3Induces apoptosis; inhibits cell migration
A5497.6Cell cycle arrest; DNA fragmentation
HeLa2.0Inhibits CDK2; induces G1/S phase arrest

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Antiproliferative Activity: The compound has demonstrated strong antiproliferative effects against various cell types.
  • Enzyme Inhibition: It acts as an inhibitor for several kinases beyond CDK2, indicating a broader spectrum of activity.

Case Studies

Case Study 1: MCF-7 Breast Cancer Model
In vitro studies using MCF-7 cells revealed that treatment with this compound led to:

  • A decrease in the proportion of cells in the G0/G1 phase from 57.39% to 49.63%.
  • An increase in the pre-G1 phase indicative of apoptosis from 1.79% to 36.06% after treatment.

Case Study 2: A549 Lung Cancer Model
The compound was tested on A549 cells with results showing:

  • Significant inhibition of tumor growth.
  • Induction of cell cycle arrest at the G1/S checkpoint.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives?

  • The compound can be synthesized via condensation reactions using heterocyclic amines and dicarbonyl precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are often synthesized from sodium salts of propenones and heterocyclic amines under reflux conditions . Mild methods, such as one-pot multicomponent reactions with aromatic aldehydes, have also been reported to improve regioselectivity and yield .

Q. What analytical techniques are critical for characterizing this compound?

  • Elemental analysis and spectral data (¹H/¹³C NMR, HRMS) are essential for structural confirmation. For example, deviations ≤0.3% in elemental analysis (C, H, N) and HRMS matching within 0.1 ppm ensure purity . X-ray crystallography or 2D-NMR may resolve tautomeric ambiguities in the pyrazole-pyrimidine system .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Yield optimization often involves activating C–O bonds in lactam intermediates using reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) for SNAr reactions . Solvent selection (e.g., DCM for BBr3-mediated deprotection) and temperature control (e.g., room temperature for diazonium coupling) are also critical .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Regioselective functionalization at position 7 can be achieved using silylformamidines or formamide under anhydrous conditions. For instance, silylformamidine-mediated reactions in benzene yield 7-((dimethylamino)methyl) derivatives with minimal byproducts . Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) influence bioactivity?

  • Trifluoromethyl groups enhance metabolic stability and binding affinity to enzymatic targets. For example, 7-(trifluoromethyl) derivatives exhibit improved anticancer activity due to increased lipophilicity and π-stacking interactions . Structure-activity relationship (SAR) studies should compare substituents at positions 3, 5, and 7 .

Q. What methods resolve contradictions in spectral or elemental analysis data for structurally similar derivatives?

  • Cross-validation using multiple techniques (e.g., HRMS + ¹³C NMR) is recommended. For instance, discrepancies in elemental analysis (e.g., C: 53.94% calcd vs. 53.69% found) may arise from hydrate formation, requiring TGA or Karl Fischer titration . Contradictory NMR signals due to tautomerism can be resolved via variable-temperature NMR .

Q. How can computational tools predict the tautomeric behavior of this compound in biological systems?

  • DFT calculations (e.g., B3LYP/6-31G*) model energy differences between tautomers. For example, pyrazolo[1,5-a]pyrimidin-7-ol may favor the 7-ol tautomer in aqueous media, impacting ligand-receptor interactions . MD simulations can further assess stability under physiological conditions .

Q. What are the key considerations for designing in vitro assays to evaluate neuropharmacological effects?

  • Prioritize derivatives with high BBB permeability (predicted via LogP/LogD). Assays should target adenosine A2A receptors (common for pyrazolo[1,5-a]pyrimidines) using radioligand binding (e.g., [³H]ZM241385) and cAMP inhibition assays . Include positive controls like SCH58261 for validation .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
Multicomponent condensationAromatic aldehydes, H2O/EtOH65–78
SNAr functionalizationPyBroP, amines/thiols70–85
BBr3-mediated deprotectionBBr3 in DCM, RT86

Table 2. Analytical Benchmarks for Structural Validation

TechniqueAcceptable DeviationExample DataReference
Elemental analysis≤0.3% (C, H, N)C: 61.65% calcd vs. 61.78% found
HRMS≤0.1 ppm[M+H]+: 254.1042 calcd vs. 254.1039 found
¹³C NMR±0.5 ppm147.7 ppm (C-5), 144.6 ppm (C-7)

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